molecular formula C11H15F3N2O2 B7450507 N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide

N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide

Cat. No.: B7450507
M. Wt: 264.24 g/mol
InChI Key: ZWOORNLSUUUZPH-UHFFFAOYSA-N
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Description

N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoroethyl group, a cyclopropyl ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,2,2-trifluoroethylamine with cyclopropyl isocyanate to form the intermediate N-(2,2,2-trifluoroethyl)cyclopropylcarbamate. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-2,2,2-trifluoroethylisatin ketimine: Another compound containing a trifluoroethyl group, known for its applications in organic synthesis.

    2,2,2-trifluoroethylamine: A simpler compound used as a precursor in the synthesis of more complex molecules.

Uniqueness

N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide is unique due to the combination of its trifluoroethyl group, cyclopropyl ring, and prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

3-(prop-2-enoylamino)-N-[1-(2,2,2-trifluoroethyl)cyclopropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2/c1-2-8(17)15-6-3-9(18)16-10(4-5-10)7-11(12,13)14/h2H,1,3-7H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOORNLSUUUZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1(CC1)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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